molecular formula C10H12ClN B1290620 N-Benzylprop-2-yn-1-amine hydrochloride CAS No. 1007-53-0

N-Benzylprop-2-yn-1-amine hydrochloride

Cat. No.: B1290620
CAS No.: 1007-53-0
M. Wt: 181.66 g/mol
InChI Key: VXQDTGYZWAZEBC-UHFFFAOYSA-N
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Description

N-Benzylprop-2-yn-1-amine hydrochloride is an organic compound with the molecular formula C10H11N. It is a white solid that is soluble in alcohols and solvents but insoluble in water. This compound is known for its weak basicity and ability to form salts with acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Benzylprop-2-yn-1-amine hydrochloride typically involves the reaction of benzylprop-2-yn-1-amine with hydrochloric acid. The synthetic route can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Benzylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Benzylprop-2-yn-1-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the synthesis of aromatic compounds, oximes, and hydrazine derivatives.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzylprop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-Benzylprop-2-yn-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts with acids and participate in diverse chemical reactions makes it a valuable compound in various fields of research .

Properties

IUPAC Name

N-benzylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h1,3-7,11H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQDTGYZWAZEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637267
Record name N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-53-0
Record name NSC54986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(prop-2-yn-1-yl)amine hydrochloride
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